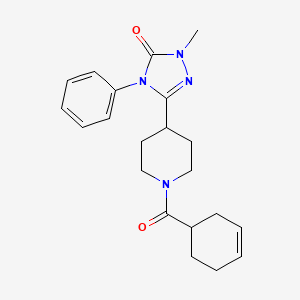![molecular formula C17H28N6O2S B2892769 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide CAS No. 2320178-75-2](/img/structure/B2892769.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . Further oxidation with atmospheric oxygen or N-bromosuccinimide can afford previously unknown phosphine oxides .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, aromatic pyrazolo [5,1-c] [1,2,4]triazines reacted with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums .Applications De Recherche Scientifique
Design and Synthesis for ALS Inhibition
Research focused on the synthesis and structure-activity relationships of novel compounds, including triazolopyrimidinesulfonamide derivatives, revealed their potential as ALS inhibitors. This work demonstrates the utility of these compounds in developing treatments for a range of species, showcasing the chemical's versatility in biological applications (Ren et al., 2000).
Anti-Asthmatic Activities
A study on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines synthesized a novel series evaluated for inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs. This highlights the compound's potential in developing anti-asthmatic treatments (Kuwahara et al., 1997).
Synthesis of Fused Azole and Azines Derivatives
Research on the synthesis of [1,2,4]triazolo-[1,5-a]pyridinone derivatives and their herbicidal activity suggests applications in agriculture and pest management, demonstrating the compound's efficacy across various environmental conditions (Hassanien et al., 2000).
Antibacterial and Antimicrobial Applications
Studies on heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial and antimicrobial activities, indicating the potential of these compounds in addressing infectious diseases and developing new therapeutic agents (Azab et al., 2013).
Cardiovascular Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed compounds with promising coronary vasodilating and antihypertensive activities, suggesting applications in cardiovascular disease treatment (Sato et al., 1980).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the [1,2,4]triazolo[4,3-b][1,3,4]thiadiazine core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected . The downstream effects of these pathway alterations would depend on the specific targets and their roles in cellular function.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have shown a range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These effects suggest that the compound could have a broad impact on cellular function.
Propriétés
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2S/c1-12(2)11-26(24,25)21(6)13-9-22(10-13)15-8-7-14-18-19-16(17(3,4)5)23(14)20-15/h7-8,12-13H,9-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQQUSXAIOAIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C(C)(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

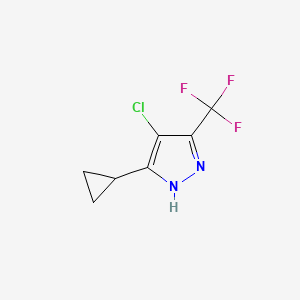
![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)
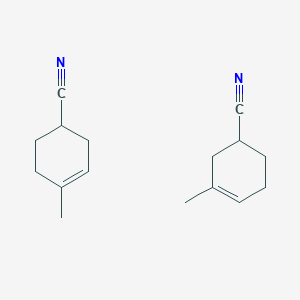
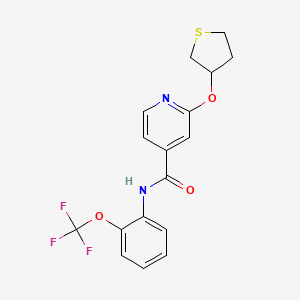
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)
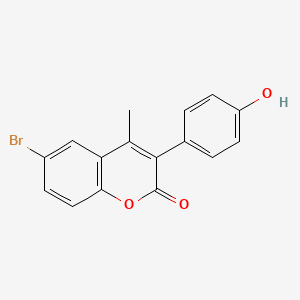
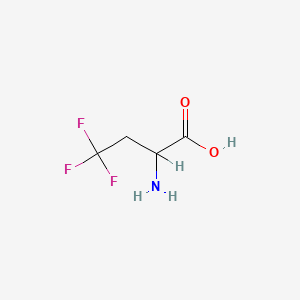




![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)
